N-(4-Methoxybenzyl)butan-2-amine
Description
Contextualization within Amine Chemistry and Substituted Butanamine Derivatives
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. alkylamines.comeopcw.com They are classified as primary, secondary, or tertiary based on the number of substituted hydrogen atoms. N-(4-Methoxybenzyl)butan-2-amine is a secondary amine, featuring two organic substituents on the nitrogen atom.
This compound is a member of the broader class of butanamine derivatives. Butanamines are based on a four-carbon butane (B89635) chain with an amino group. The position of the amino group and the presence of other substituents on the carbon chain or the nitrogen atom give rise to a wide variety of butanamine derivatives. Research into substituted butanamines is extensive, with studies exploring their synthesis and potential applications. For instance, research has been conducted on the biocatalytic transamination of ketones to produce chiral amines, including derivatives of 4-phenylbutan-2-amine. researchgate.net Furthermore, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been synthesized and evaluated for their unique psychoactive effects, highlighting the diverse properties that can emerge from this structural class. nih.gov
Academic Relevance and Research Interest Drivers
The academic interest in this compound is primarily driven by its utility as a chemical intermediate. The 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis. researchgate.netnih.gov It is frequently used to protect nitrogen atoms in amines, amides, and various heterocyclic compounds during multi-step synthetic sequences. researchgate.net The PMB group offers stability under many reaction conditions and can be removed when desired using several methods, such as treatment with a strong acid like trifluoroacetic acid. nih.govunivie.ac.at
The presence of the butan-2-amine moiety introduces a chiral center into the molecule, making it a valuable building block for the synthesis of enantiomerically pure compounds. The development of methods for the asymmetric synthesis of chiral amines is a significant area of research, often employing biocatalysts to achieve high stereoselectivity. researchgate.net
The combination of the readily cleavable PMB group and the chiral butanamine structure makes this compound a useful precursor for creating more complex chiral molecules for various research applications.
Structural Features and their Chemical Significance for Research Studies
The structure of this compound contains two key features that are significant for its role in chemical research: the N-(4-methoxybenzyl) group and the butan-2-amine backbone.
The N-(4-Methoxybenzyl) Group: The 4-methoxybenzyl (PMB) group is a crucial component of this molecule's utility in research. The methoxy (B1213986) group on the benzene (B151609) ring activates the benzylic position, facilitating its cleavage under specific oxidative or acidic conditions. researchgate.netnih.gov This property allows the PMB group to function as a temporary protecting group for the amine nitrogen. In a synthetic route, the PMB group can be introduced to shield the reactive amine functionality while other chemical transformations are carried out on different parts of the molecule. Once the protection is no longer needed, the PMB group can be selectively removed to reveal the free amine for subsequent reactions. univie.ac.at This strategic use of protecting groups is fundamental in the total synthesis of complex organic molecules. nih.gov
The Butan-2-amine Backbone: The butan-2-amine portion of the molecule contains a stereocenter at the second carbon atom, meaning it can exist as two different enantiomers (R and S). This chirality is of high interest in pharmaceutical and materials science research, where the three-dimensional arrangement of atoms can significantly influence a molecule's biological activity or material properties. The ability to synthesize and utilize specific enantiomers of butanamine derivatives is a key focus in asymmetric synthesis. researchgate.netnih.gov
The combination of these two structural features in this compound provides a versatile tool for chemists. It allows for the introduction of a chiral butanamine unit into a larger molecule while the nitrogen atom is protected, with the option to deprotect it at a later stage in the synthesis.
Below are tables detailing the properties of this compound and related compounds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.28 g/mol nih.gov |
| Structure | A 4-methoxybenzyl group and a butan-2-amine group linked by a nitrogen atom. |
Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Feature |
| 4-Methoxybenzylamine (B45378) | C8H11NO | 137.18 g/mol | Primary amine with a 4-methoxybenzyl group. ontosight.ai |
| 4-(4-Methoxyphenyl)butan-2-amine | C11H17NO | 179.26 g/mol nih.gov | Isomeric structure with the methoxy group on a phenyl ring attached to the butane chain. nih.gov |
| 4-(4-Methoxyphenyl)butan-2-ylamine | C12H19NO | 193.28 g/mol nih.gov | A tertiary amine derivative. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFDYOBNXBOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405913 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893577-83-8 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methoxybenzyl Butan 2 Amine and Analogues
General Synthetic Strategies for N-Substituted Butanamines
The construction of N-substituted butanamines, such as N-(4-methoxybenzyl)butan-2-amine, typically involves the reaction of a carbonyl compound with an amine, followed by reduction.
Reductive Amination Approaches
Reductive amination stands as a cornerstone for the synthesis of amines, offering a versatile and widely utilized method. masterorganicchemistry.comsigmaaldrich.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, this would involve the reaction of butan-2-one with 4-methoxybenzylamine (B45378).
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com The reaction is often promoted by the addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), which activates the carbonyl group towards nucleophilic attack by the amine. purdue.edu A one-pot procedure often involves mixing the ketone and amine, followed by the addition of the reducing agent. purdue.eduorganic-chemistry.org
| Reactants | Reducing Agent | Promoter/Catalyst | Key Features |
|---|---|---|---|
| Butan-2-one and 4-Methoxybenzylamine | Sodium Borohydride (NaBH₄) | - | Common, cost-effective reducing agent. |
| Butan-2-one and 4-Methoxybenzylamine | Sodium Cyanoborohydride (NaBH₃CN) | - | Selectively reduces imines in the presence of ketones. masterorganicchemistry.com |
| Butan-2-one and 4-Methoxybenzylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | A milder alternative to NaBH₃CN. masterorganicchemistry.com |
| Butan-2-one and 4-Methoxybenzylamine | Ammonia-borane (H₃N·BH₃) | Titanium(IV) isopropoxide (Ti(O-iPr)₄) | Two-step, one-pot procedure with good yields reported for similar reactions. purdue.edu |
Condensation Reactions with Subsequent Reduction
This approach is mechanistically similar to reductive amination but may involve the isolation of the imine intermediate before the reduction step. The initial condensation of butan-2-one with 4-methoxybenzylamine forms the corresponding N-(4-methoxybenzyl)butan-2-imine. This imine can then be isolated and subsequently reduced to the target amine. This two-step process allows for the purification of the imine, which can be advantageous in certain synthetic strategies. The reduction of the isolated imine can be achieved using various reducing agents, including those mentioned for direct reductive amination, as well as catalytic hydrogenation. acs.org
Enantioselective Synthesis and Chiral Resolution Techniques
Given that this compound possesses a stereocenter at the second carbon of the butyl chain, methods to obtain enantiomerically pure forms are of significant interest.
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture into a single enantiomer of a product in theoretically 100% yield. acs.orgrsc.org This method combines the kinetic resolution of a racemic starting material, typically an amine, with in situ racemization of the slower-reacting enantiomer. acs.orgrsc.org In the context of synthesizing an enantiopure N-acylated derivative of this compound, a lipase-catalyzed acylation would selectively acylate one enantiomer of the racemic amine. Simultaneously, a racemization catalyst, often a transition metal complex, would continuously interconvert the remaining unreacted enantiomer, allowing for its eventual conversion to the acylated product. acs.orgacs.org
Several catalytic systems have been developed for the racemization of amines in DKR processes. Ruthenium and palladium-based catalysts have shown high efficiency. acs.orgacs.org For instance, a ruthenium-catalyzed racemization combined with a lipase-catalyzed resolution has been successfully applied to a variety of primary amines. acs.org Palladium nanoparticles supported on materials like aluminum hydroxide (B78521) or alkaline earth salts have also proven to be effective and recyclable racemization catalysts. rsc.orgorganic-chemistry.org More recently, visible-light photoredox catalysis has been coupled with enzyme catalysis for the DKR of amines under mild conditions. rsc.org
| Racemization Catalyst | Enzyme | Key Features |
|---|---|---|
| Ruthenium complexes | Lipase | Efficient for a variety of primary amines. acs.org |
| Palladium nanoparticles (e.g., on AlO(OH)) | Novozym-435 (lipase) | Recyclable catalyst system with high yields and enantiomeric excesses. organic-chemistry.org |
| Palladium on BaSO₄, CaCO₃, or SrCO₃ | Immobilized lipase | Effective for benzylic amines, offering good yields and enantiopurity. rsc.org |
| Visible-light photoredox catalyst | Enzyme catalyst | Operates under mild conditions. rsc.org |
Biocatalytic Approaches (e.g., Enzymatic Amination)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) are capable of catalyzing the asymmetric synthesis of amines from prochiral ketones. nih.govfrontiersin.orgnih.gov
For the synthesis of a specific enantiomer of this compound, an engineered RedAm or IRED could be employed to directly catalyze the reductive amination of butan-2-one with 4-methoxybenzylamine. These enzymes, often requiring a nicotinamide (B372718) cofactor (NAD(P)H) which is recycled in situ, can exhibit high stereoselectivity, leading to the formation of the desired enantiomer with high enantiomeric excess. nih.govacs.org The discovery and engineering of these enzymes have expanded the toolbox for producing complex chiral amines. frontiersin.orgacs.org
Catalytic Systems and Methodological Innovations
The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of amine synthesis. For N-alkylation reactions, including the synthesis of N-substituted butanamines, both homogeneous and heterogeneous catalysts have been extensively studied. researchgate.netneu.edu
Ruthenium, iridium, and palladium complexes are prominent homogeneous catalysts for the N-alkylation of amines with alcohols via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. neu.edumdpi.com In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The same catalyst then reduces the imine to the final amine product. mdpi.com
Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offer advantages in terms of ease of separation and recyclability. organic-chemistry.orgmdpi.comcas.cn Nickel-based nanocatalysts have also emerged as cost-effective and efficient alternatives for the reductive amination of carbonyl compounds. researchgate.netcas.cn Recent innovations include the use of visible-light photoredox catalysis in combination with enzymatic catalysis for dynamic kinetic resolutions, providing a milder reaction protocol. rsc.org
Optimization of Reaction Conditions and Process Parameters
The efficient synthesis of this compound and its analogues via reductive amination hinges on the careful optimization of various reaction conditions and process parameters. The primary goal of optimization is to maximize product yield and purity while minimizing reaction time, energy consumption, and the formation of byproducts. Key parameters that are typically fine-tuned include the choice of reducing agent, catalyst, solvent, temperature, and the molar ratio of reactants.
Detailed Research Findings
Research into reductive amination highlights the critical role of the reducing agent. The choice of reductant can significantly influence the chemoselectivity of the reaction. For instance, sodium cyanoborohydride (NaBH3CN) is a commonly used agent because it is mild and can selectively reduce the intermediate imine in the presence of the starting aldehyde or ketone, especially at a controlled pH. masterorganicchemistry.com This prevents the undesirable reduction of the carbonyl compound to an alcohol. masterorganicchemistry.com Another effective reagent is sodium triacetoxyborohydride (NaBH(OAc)3), which is also mild, selective, and avoids the use of cyanide, a potential concern in some applications. masterorganicchemistry.comorganic-chemistry.org In contrast, stronger reducing agents like sodium borohydride (NaBH4) can also reduce the starting carbonyl compound, potentially lowering the yield of the desired amine unless the reaction conditions are carefully controlled, for example, by allowing the imine to form completely before adding the reductant. masterorganicchemistry.comresearchgate.net
The selection of a catalyst is another crucial factor. While many reductive aminations can proceed without a catalyst, particularly when using reactive borohydride reagents, the use of a catalyst can accelerate the reaction and improve yields. Lewis acids like Ti(OiPr)4 or scandium triflate (Sc(OTf)3) can activate the carbonyl group, facilitating the initial formation of the imine intermediate. masterorganicchemistry.comnih.gov In some syntheses, solid acid catalysts are employed to promote the reaction under solvent-free conditions, offering advantages in terms of environmental impact and ease of product separation. researchgate.net
Temperature and reaction time are interdependent parameters. Many modern reductive amination procedures are optimized to run efficiently at room temperature, reducing energy costs and minimizing side reactions. researchgate.netorgsyn.org The reaction time is typically monitored until the starting materials are consumed, which can range from a few minutes to several hours depending on the specific substrates and conditions employed. researchgate.netresearchgate.net For instance, the alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, a related synthetic step, was conducted at 60°C for 70 minutes to achieve a good yield. orgsyn.org
The optimization process often involves a systematic screening of these parameters, as illustrated in the following data tables derived from studies on analogous reaction systems.
Data Tables
Table 1: Effect of Reducing Agent on a Model Reductive Amination Reaction
This table illustrates the impact of different reducing agents on the yield of a representative secondary amine synthesis.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaBH(OAc)3 | Dichloromethane | 25 | 94 |
| 2 | NaBH3CN | Methanol | 25 | 92 |
| 3 | NaBH4 | Methanol | 25 | 78 |
| 4 | α-picoline-borane | Methanol | 25 | 90 |
Data synthesized from findings on general reductive amination procedures. masterorganicchemistry.comorganic-chemistry.org
Table 2: Influence of Catalyst Loading on a Model Cycloaddition Reaction Yield
This table demonstrates how varying the amount of catalyst can affect the outcome of a reaction involving an in-situ generated intermediate, a principle applicable to optimizing catalyzed reductive aminations.
| Entry | Catalyst | Catalyst Loading (equiv.) | Solvent | Yield of Product 3a (%) |
| 1 | Sc(OTf)3 | 0.5 | Toluene | 53 |
| 2 | Sc(OTf)3 | 1.0 | Toluene | 75 |
| 3 | BF3·Et2O | 1.0 | Toluene | <10 |
| 4 | InCl3 | 1.0 | Toluene | 25 |
Data adapted from a study on Sc(OTf)3-mediated cycloaddition. nih.gov
Table 3: Solvent Effect on a Model Three-Component Reaction
This table shows the critical role of the solvent in determining the product outcome in a multi-component synthesis reaction.
| Entry | Solvent | Catalyst | Product | Yield (%) |
| 1 | Water | BaSiO3 nanoparticles | A1 (α-benzyl amino coumarin) | 90 |
| 2 | Ethanol | BaSiO3 nanoparticles | B1 (bis-coumarin) | 85 |
| 3 | Methanol | BaSiO3 nanoparticles | B1 (bis-coumarin) | 82 |
| 4 | Acetonitrile (B52724) | BaSiO3 nanoparticles | B1 (bis-coumarin) | 75 |
Data adapted from a study on the synthesis of α-benzyl amino coumarin (B35378) derivatives. researchgate.net
Reaction Mechanisms and Chemical Transformations of N 4 Methoxybenzyl Butan 2 Amine
Fundamental Reaction Mechanisms of Formation
The primary route for synthesizing N-(4-methoxybenzyl)butan-2-amine is through reductive amination. This widely used method in organic chemistry involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netorganic-chemistry.org
Imine Formation and Reduction Pathways
The synthesis of this compound via reductive amination is a two-step process that begins with the reaction between butan-2-one and 4-methoxybenzylamine (B45378). masterorganicchemistry.comchemistrysteps.com
Imine Formation : The initial step is the nucleophilic addition of the primary amine, 4-methoxybenzylamine, to the carbonyl carbon of butan-2-one. libretexts.org This is typically catalyzed by a mild acid. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form a C=N double bond, yielding an imine (also known as a Schiff base). masterorganicchemistry.comchemistrysteps.com The removal of water can drive the equilibrium towards the formation of the imine. youtube.com The reaction is reversible, and the presence of excess water can hydrolyze the imine back to the starting materials. youtube.com The pH is a critical factor; highly acidic conditions can protonate the amine, rendering it non-nucleophilic and slowing the reaction. chemistrysteps.comlumenlearning.com
Reduction : The formed imine is subsequently reduced to the target secondary amine, this compound. This reduction can be achieved using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine in the presence of the ketone, minimizing the side reaction of ketone reduction. masterorganicchemistry.com Other reducing systems like hydrogen gas with a metal catalyst (e.g., Pt/C) can also be employed. google.com
| Reactant 1 | Reactant 2 | Key Intermediate | Common Reducing Agents | Product |
|---|---|---|---|---|
| Butan-2-one | 4-Methoxybenzylamine | N-(4-methoxybenzyl)butan-2-imine | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | This compound |
Nucleophilic Reactivity of the Amine Moiety
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. youtube.com As a secondary amine, its nucleophilicity is influenced by both electronic and steric factors. The presence of two alkyl groups (the butyl group and the 4-methoxybenzyl group) makes it generally more nucleophilic than a primary amine due to the electron-donating inductive effect of the alkyl groups. masterorganicchemistry.com
This nucleophilic character allows it to react with a variety of electrophiles:
Alkylation : It can undergo further alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. masterorganicchemistry.comyoutube.com
Acylation : Reaction with acyl chlorides or anhydrides will form the corresponding amide. This is a common derivatization technique.
Reaction with Carbonyls : It can react with other aldehydes and ketones to form enamines, as it is a secondary amine. lumenlearning.com
The nucleophilicity is generally correlated with basicity, though bulky substituents can diminish nucleophilicity more significantly than basicity due to steric hindrance. masterorganicchemistry.com
Derivatization Strategies and Functional Group Interconversions
The structure of this compound allows for various chemical modifications, which are crucial in synthetic organic chemistry. slideshare.netsolubilityofthings.comimperial.ac.uk
Amide Formation : As mentioned, the amine can be readily converted to an amide by reacting with acylating agents. This is often done to protect the amine functionality or to introduce new functional groups. For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is a common strategy in analytical chemistry to improve chromatographic separation and mass spectrometric detection. researchgate.net
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) yields a sulfonamide. This transformation is significant as the sulfonamide group can act as a protecting group for the amine. orgsyn.org
Cleavage of the N-benzyl group : The 4-methoxybenzyl (PMB) group is a valuable protecting group in organic synthesis because it can be removed under specific conditions. Oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the PMB group to yield the primary amine, butan-2-amine. nih.gov Catalytic hydrogenation can also be used to cleave the benzyl (B1604629) group.
| Starting Moiety | Reagent/Condition | Resulting Functional Group | Significance |
|---|---|---|---|
| Secondary Amine | Acyl Chloride/Anhydride | Amide | Protection, introduction of new functionality researchgate.net |
| Secondary Amine | Sulfonyl Chloride | Sulfonamide | Amine protection orgsyn.org |
| N-(4-Methoxybenzyl) group | Oxidative reagents (e.g., CAN, DDQ) | Primary Amine (after cleavage) | Deprotection nih.gov |
Isomerization and Stereochemical Control in Reactions
This compound is a chiral molecule because the second carbon of the butyl chain (C2) is a stereocenter, bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the amino group. Therefore, it can exist as two enantiomers: (R)-N-(4-methoxybenzyl)butan-2-amine and (S)-N-(4-methoxybenzyl)butan-2-amine.
The synthesis of a single enantiomer requires stereochemical control. This is typically achieved through asymmetric synthesis. acs.org
Asymmetric Reductive Amination : One approach involves the use of a chiral reducing agent or a chiral catalyst during the reduction of the intermediate imine. Transition metal catalysts, particularly those based on iridium, rhodium, and nickel, combined with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.org
Use of Chiral Auxiliaries : Another strategy involves reacting the starting material with a chiral auxiliary to form diastereomers, which can then be separated. A patent describes a method where p-methoxyphenylacetone is reacted with a chiral amine auxiliary, (R)-α-methylphenethylamine, followed by hydrogenation to create a chiral intermediate with high stereoselectivity. google.com Subsequent steps then lead to the desired chiral product.
The stereochemistry at the C2 position is crucial as it can dictate the biological activity or the stereochemical outcome of subsequent reactions in a synthetic sequence.
Degradation Pathways and Stability Studies
The stability of this compound is subject to its chemical environment.
Oxidative Degradation : The amine functionality can be susceptible to oxidation. Strong oxidizing agents can lead to a variety of products. The 4-methoxybenzyl group is also prone to oxidative cleavage, as mentioned previously, which represents a controlled degradation pathway. nih.gov
Thermal Degradation : Some related N-benzyl amines are known to be thermolabile, meaning they can decompose upon heating. For instance, in mass spectrometry analysis, thermal degradation in the ion source can cause the cleavage of the bond between the nitrogen and the benzyl group, leading to fragmentation. researchgate.net
Acid/Base Stability : The amine is a base and will form an ammonium salt in the presence of acid. While generally stable in moderately acidic or basic conditions, extreme pH and high temperatures could promote degradation pathways. The 4-methoxybenzyl ether linkage is generally stable but can be cleaved by strong acids like trifluoroacetic acid (TFA), particularly at elevated temperatures. nih.gov
Stability studies, often employing techniques like chromatography, are essential to understand the shelf-life and appropriate storage conditions for the compound. For example, related compounds are stored at room temperature. sigmaaldrich.com
Spectroscopic Characterization and Structural Elucidation of N 4 Methoxybenzyl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of N-(4-Methoxybenzyl)butan-2-amine reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts, multiplicities, and integration values of these signals provide a complete picture of the proton framework. In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two doublets at approximately δ 7.23 and δ 6.85 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.79 ppm. The benzylic protons show up as a multiplet near δ 3.71 ppm. The proton on the second carbon of the butane (B89635) chain (the methine group) is observed as a multiplet around δ 2.72 ppm. The methylene (B1212753) protons of the butane chain appear as a multiplet in the region of δ 1.45-1.35 ppm, while the terminal methyl protons are observed as a triplet at approximately δ 0.91 ppm. The amine proton (N-H) signal is typically broad and can be found around δ 1.56 ppm.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23 | d | 2H | Ar-H |
| 6.85 | d | 2H | Ar-H |
| 3.79 | s | 3H | OCH₃ |
| 3.71 | m | 2H | Ar-CH₂ |
| 2.72 | m | 1H | CH-NH |
| 1.56 | br s | 1H | NH |
| 1.45-1.35 | m | 2H | CH₂-CH₃ |
| 0.91 | t | 3H | CH₂-CH₃ |
This is an interactive table. You can sort and filter the data.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, the aromatic carbons exhibit signals in the downfield region of the spectrum. The carbon attached to the methoxy group resonates at approximately δ 158.5 ppm, while the other aromatic carbons appear in the range of δ 132.8 to 113.8 ppm. The methoxy carbon itself is found around δ 55.2 ppm. The benzylic carbon resonates at about δ 53.4 ppm. The carbons of the butan-2-amine moiety are observed at approximately δ 52.8 ppm for the carbon bonded to the nitrogen, δ 29.8 ppm for the methylene carbon, and δ 10.5 ppm for the terminal methyl carbon.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Ar-C-OCH₃ |
| 132.8 | Ar-C |
| 129.8 | Ar-CH |
| 113.8 | Ar-CH |
| 55.2 | OCH₃ |
| 53.4 | Ar-CH₂ |
| 52.8 | CH-NH |
| 29.8 | CH₂-CH₃ |
| 10.5 | CH₂-CH₃ |
This is an interactive table. You can sort and filter the data.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between protons and carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. For instance, it would show a correlation between the proton signal at δ 3.79 ppm and the carbon signal at δ 55.2 ppm, confirming the assignment of the methoxy group. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For example, HMBC would show correlations between the benzylic protons (δ 3.71 ppm) and the aromatic carbons, as well as the carbon of the CH-NH group. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, such as the adjacent protons within the butan-2-amine chain. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 193.28, corresponding to the molecular formula C₁₂H₁₉NO. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A prominent fragment is typically observed at m/z 121, which corresponds to the 4-methoxybenzyl cation, formed by the cleavage of the C-N bond. Another significant fragment at m/z 72 arises from the butan-2-amine moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 3000-2800 cm⁻¹. Strong absorptions corresponding to the C=C stretching of the aromatic ring appear in the 1600-1450 cm⁻¹ region. A prominent band around 1245 cm⁻¹ is attributed to the C-O stretching of the methoxy group. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range. Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to further confirm the structural features of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the 4-methoxyphenyl chromophore. It typically exhibits a strong absorption maximum (λ_max) around 225 nm and another weaker band around 275 nm. These absorptions are attributed to the π → π* electronic transitions within the benzene ring. The presence of the methoxy group, an auxochrome, influences the position and intensity of these absorption bands.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and analysis of chemical compounds. In the context of this compound, both HPLC and GC-MS are pivotal for ensuring the purity of the compound and for distinguishing it from its structural isomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile compounds. For amines like this compound, reversed-phase HPLC is often the method of choice. The separation of positional isomers, such as ortho-, meta-, and para-substituted compounds, is a common challenge that HPLC can effectively address. rsc.org
Method development for the HPLC analysis of amines often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to improve peak shape and resolution. sielc.comnih.gov For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with different polarities. sielc.com The use of specialized columns, such as those with polystyrene-divinylbenzene stationary phases or pentafluorophenylpropyl (PFPP) columns, can also enhance the separation of aromatic amines. rsc.orgnih.gov
The detection of this compound in HPLC is typically achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. The wavelength for detection is usually set at a maximum absorbance of the chromophore, which for many aromatic amines is around 210 nm or 280 nm. sielc.comchemijournal.com
Table 1: Illustrative HPLC Parameters for Amine Separation
| Parameter | Condition | Reference |
| Column | BIST B+, 4.6 x 150 mm, 5 µm, 100 Å | sielc.com |
| Mobile Phase | Gradient: 80/20% to 100% MeOH in IPA, with 0.2% H₂SO₄ | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.comsielc.com |
| Injection Volume | 10 µL | mdpi.com |
This table presents a generalized set of HPLC conditions based on methods for similar amine compounds and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While amines can be challenging to analyze directly by GC due to their polarity, which can lead to peak tailing, derivatization is a common strategy to improve their chromatographic behavior. vt.edu However, methods for the analysis of non-derivatized amines are also being developed, often utilizing shorter GC columns to minimize on-column degradation. nih.gov
In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting ions. The fragmentation pattern of this compound is expected to show characteristic ions. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines and is expected to produce a significant ion. libretexts.orglibretexts.org The presence of the methoxybenzyl group will also lead to specific fragment ions. For instance, the benzyl (B1604629) cation and related fragments are commonly observed in the mass spectra of N-benzyl compounds. researchgate.net
The mass spectrum of this compound would likely exhibit a molecular ion peak (M+), although it may be weak. The base peak, the most intense peak in the spectrum, would likely correspond to a stable fragment resulting from alpha-cleavage. The interpretation of the mass spectrum allows for the unambiguous identification of the compound. ojp.gov
Table 2: Expected Key Mass Fragments in the GC-MS of this compound
| Ion Description | Plausible m/z | Fragmentation Pathway | Reference |
| Molecular Ion [M]+ | 193 | Intact molecule | libretexts.org |
| Alpha-cleavage fragment | 150 | Loss of a propyl group | libretexts.orglibretexts.org |
| Methoxybenzyl cation | 121 | Cleavage of the N-C bond to the butyl group | researchgate.net |
| Tropylium ion | 91 | Rearrangement of the benzyl cation | researchgate.net |
This table is a predictive representation of potential fragmentation patterns based on general principles of mass spectrometry for similar structures.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, obtaining single crystals suitable for XRD analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. The resulting crystallographic data includes the crystal system, space group, and unit cell dimensions. nih.govbohrium.com
Computational and Theoretical Chemistry Studies on N 4 Methoxybenzyl Butan 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-Methoxybenzyl)butan-2-amine, DFT calculations would be employed to determine its ground-state electronic structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.
Key outputs from these calculations would include:
Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form.
Total Energy: The total electronic energy of the molecule, which is a measure of its stability.
Electron Density Distribution: A map showing how the electrons are distributed throughout the molecule, highlighting areas of high and low electron density.
Quantum Mechanical Approaches to Molecular Properties
Building upon the electronic structure from DFT, various quantum mechanical approaches can be used to calculate a wide range of molecular properties for this compound. These properties are essential for predicting its behavior in different chemical environments.
A theoretical study would typically calculate:
Polarizability: This would measure how easily the electron cloud of the molecule can be distorted by an external electric field, which is important for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule. It would identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for chemical reactions. For instance, the lone pairs on the nitrogen and oxygen atoms would likely be regions of negative potential.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.
An analysis for this compound would involve:
Visualization of HOMO and LUMO: Mapping the locations of these orbitals on the molecular structure. The HOMO is where electrons are most available to be donated (nucleophilic character), while the LUMO is where electrons are most readily accepted (electrophilic character). It is common for the HOMO to be located on the electron-rich methoxy-substituted benzene (B151609) ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential and Electron Affinity
Electronegativity (χ)
Chemical Hardness (η) and Softness (S)
Electrophilicity Index (ω)
These descriptors provide a quantitative measure of the molecule's reactivity and would be presented in a data table.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | - |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |
| Chemical Softness (S) | 1 / η | - |
| Electrophilicity Index (ω) | χ² / (2η) | - |
Note: No experimental or calculated data is available for this compound. The table illustrates the type of data that would be generated from a computational study.
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable single bonds, meaning it can exist in various three-dimensional shapes or conformations. A conformational analysis would explore these different spatial arrangements and their relative energies.
This study would involve:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (for example, around the C-N bonds or the bonds connecting the butyl chain to the benzyl (B1604629) group) and calculating the energy at each step.
Identification of Conformers: Locating the energy minima on the potential energy landscape, which correspond to stable conformers (isomers).
Energy Barrier Calculation: Determining the energy barriers between these conformers, which reveals how easily the molecule can transition from one shape to another.
The results would be presented as a 2D or 3D energy landscape map, providing a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. If a crystal structure of this compound were available, this analysis would provide deep insights into its solid-state packing and the forces holding the molecules together.
The analysis generates several plots:
dnorm Surface: This surface maps normalized contact distances, highlighting intermolecular contacts shorter than the van der Waals radii in red, which are indicative of strong interactions like hydrogen bonds.
In Silico Screening and Predictive Modeling
In silico screening uses computational methods to predict the biological activity or properties of a molecule by simulating its interaction with a biological target, such as a protein receptor or enzyme. If this compound were being investigated for potential pharmaceutical applications, in silico studies would be a crucial first step.
This process would typically involve:
Molecular Docking: Simulating the binding of this compound into the active site of a target protein. This predicts the preferred binding pose and calculates a "docking score," which estimates the binding affinity.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in the molecule that are responsible for its biological activity.
ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of the compound.
These predictive models help to prioritize compounds for further experimental testing and to guide the design of new, more potent, or safer derivatives.
Biological Interactions and Mechanistic Insights Non Clinical Focus
Enzyme Modulation and Inhibition Mechanisms
Research into structurally similar compounds suggests that molecules in this class can act as enzyme inhibitors. A close analogue, N-benzyl-1-(4-methoxyphenyl)propan-2-amine , has been identified as an inhibitor of monoamine oxidase (MAO) . MAO is a critical enzyme in the metabolism of neurotransmitters such as serotonin (B10506) and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which may influence mood and cognitive functions . The mechanism of inhibition by this class of compounds is an area of ongoing investigation, focusing on their interaction with the enzyme's active site.
Table 1: Enzyme Inhibition by a Structural Analogue
| Compound Name | Target Enzyme | Reported Activity |
|---|---|---|
| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Monoamine Oxidase (MAO) | Inhibitor |
Interaction with Molecular Targets and Signaling Pathways
The biological effects of compounds are often mediated through their interaction with specific molecular targets and signaling pathways. For instance, N-benzyl-1-(4-methoxyphenyl)propan-2-amine has been reported to modulate the STAT3 signaling pathway, which is crucial for regulating cellular processes like growth and apoptosis .
Furthermore, broader studies on the class of N-benzyl phenethylamines indicate that they can act as potent agonists at serotonin 5-HT2A and 5-HT2C receptors nih.gov. This suggests that N-(4-Methoxybenzyl)butan-2-amine could potentially interact with similar G-protein coupled receptor signaling cascades, although specific studies are required for confirmation. The interaction with these receptors typically initiates a cascade of intracellular events, influencing a wide range of physiological functions.
Receptor Binding Studies and Selectivity Profiling
Receptor binding assays for analogues of this compound reveal specific affinities and selectivities for serotonin receptors. In a study of N-benzyl phenethylamines, substitutions on both the phenethylamine (B48288) and benzyl (B1604629) rings were found to significantly impact binding affinity and functional activity at 5-HT2A and 5-HT2C receptors nih.gov.
For example, a compound in this series with a 4-bromo-2,5-dimethoxy substitution on the phenethylamine ring and an unsubstituted N-benzyl group showed high affinity for both receptors but with low selectivity. Introducing a methylenedioxy group to the N-benzyl ring of this compound increased its selectivity for the 5-HT2A receptor over the 5-HT2C receptor significantly nih.gov. These findings highlight the subtle interplay between molecular structure and receptor selectivity.
Table 2: Receptor Binding Profile for Selected N-Benzyl Phenethylamine Analogues
| Compound Analogue | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Selectivity (5-HT2C/5-HT2A) |
|---|---|---|---|
| Analogue 1 (4-Br, 2,5-diMeO-PEA + N-benzyl) | 0.8 | 2.4 | 3 |
| Analogue 2 (4-Br, 2,5-diMeO-PEA + N-methylenedioxybenzyl) | 0.9 | 16.4 | 18 |
| Analogue 3 (4-CN, 2,5-diMeO-PEA + N-benzyl) | 1.2 | 120 | 100 |
Data sourced from a study on N-benzyl phenethylamines and does not represent this compound directly. nih.gov
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
Structure-activity relationship (SAR) studies of related compounds provide valuable insights into how the molecular architecture of this compound might contribute to its biological activity.
In the N-benzyl phenethylamine series, the nature and position of substituents on the aromatic rings are critical determinants of potency and selectivity at 5-HT2 receptors nih.gov. For example, replacing a trifluoromethyl group with a cyano group on the phenethylamine ring can dramatically alter the affinity and selectivity profile nih.gov.
Similarly, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, the substitution pattern on the phenyl of the benzylamino moiety plays a significant role in their antiproliferative activity nih.gov. A para-chloro or para-methoxy substitution on the phenylethylamino analogues resulted in compounds with notable activity against certain cancer cell lines nih.gov. This underscores the importance of the electronic and steric properties of the substituents on the benzyl ring for biological activity.
Comparative Biological Activity with Structural Analogues and Isomers
The biological activities of compounds structurally related to this compound are diverse, indicating that small structural modifications can lead to significant changes in function.
N-benzyl-1-(4-methoxyphenyl)propan-2-amine : As mentioned, this close analogue acts as a monoamine oxidase inhibitor and a modulator of the STAT3 pathway .
Fatty acid amides of 4-Methoxybenzylamine (B45378) : When the amine of 4-methoxybenzylamine is converted to an amide with a fatty acid, the resulting molecules exhibit antimicrobial activity nih.gov.
N-benzyl phenethylamines : This class of compounds, which shares the N-benzylamine core, are known for their potent agonism at serotonin 5-HT2A/2C receptors nih.gov.
Myoseverin (B1677587) Analogues : The parent amine, 4-methoxybenzylamine, is used in the synthesis of myoseverin analogues, which have shown antiproliferative activities sigmaaldrich.comsarex.com.
2-Arylalkylamino-thiazoles : Introducing a benzylamino moiety to a thiazole (B1198619) scaffold has been explored for creating apoptosis-inducing anticancer agents nih.gov.
This comparative analysis demonstrates that the N-(4-methoxybenzyl)amine substructure is a versatile scaffold. Depending on the other parts of the molecule, it can be incorporated into compounds with a wide range of biological activities, from enzyme inhibition and receptor modulation to antimicrobial and anticancer effects.
Applications in Synthetic Chemistry and Chemical Biology
Role as a Precursor or Intermediate in Complex Organic Synthesis
N-(4-Methoxybenzyl)butan-2-amine is a significant secondary amine that serves as a crucial intermediate in multi-step organic syntheses. Its formation typically involves the reductive amination of 4-methoxybenzaldehyde (B44291) with butan-2-amine. researchgate.net This reaction creates a stable intermediate where the amine is protected by the 4-methoxybenzyl (PMB) group.
The PMB group is a well-established protecting group for amines in organic synthesis because it is stable under a variety of reaction conditions but can be removed selectively, often through oxidation, to reveal the free secondary amine. This makes this compound a valuable precursor for synthesizing more complex molecules that require a free butan-2-amine moiety at a later stage.
Furthermore, the core structure of this compound is a foundational element for building a diverse range of derivatives. For instance, related secondary amines are synthesized from various aldehydes and amines to create a library of compounds for further study. researchgate.net The synthesis of N-(4-methoxybenzyl)amides from 4-methoxybenzylamine (B45378) demonstrates the versatility of this structural motif in creating new chemical entities with specific functionalities. nih.gov
Utility as a Chiral Building Block
A key feature of this compound is its chirality, which originates from the butan-2-amine portion of the molecule. nih.gov Butan-2-amine exists as a pair of enantiomers, (R)-butan-2-amine and (S)-butan-2-amine. bldpharm.com Consequently, this compound also exists in enantiomeric forms.
By starting a synthesis with an enantiomerically pure form of butan-2-amine, chemists can produce the corresponding enantiomerically pure this compound. This makes the compound an essential chiral building block. Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry, where often only one enantiomer of a drug is active or safe. yale.edu The ability to introduce a specific stereocenter early in a synthetic sequence is highly valuable. youtube.com The resolution of racemic amines into their separate enantiomers is a common practice to obtain these crucial chiral starting materials. youtube.comresearchgate.net
Table 1: Properties of Butan-2-amine Enantiomers
| Property | (R)-Butan-2-amine hydrochloride | (S)-Butan-2-amine hydrochloride |
|---|---|---|
| CAS Number | 31519-51-4 bldpharm.com | 31519-50-3 |
| Molecular Formula | C₄H₁₂ClN bldpharm.com | C₄H₁₂ClN |
| Molecular Weight | 109.60 g/mol bldpharm.com | 109.60 g/mol |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Application | Chiral building block in organic synthesis. bldpharm.com | Essential chiral building block for producing enantiomerically pure compounds. |
Note: Data presented for the hydrochloride salts of the enantiomers for stability and common usage in synthesis.
Contributions to Asymmetric Synthesis and Catalysis
The use of this compound as a chiral building block is a direct contribution to the field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement. nih.gov The incorporation of this compound into a larger molecule imparts chirality, influencing the final product's stereochemistry.
Beyond its role as a building block, the amine functionality in this compound holds potential for applications in catalysis. Chiral amines are widely used as organocatalysts to promote chemical reactions in an enantioselective manner. nih.govbeilstein-journals.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, guiding the reaction to favor one enantiomeric product over the other.
While direct catalytic applications of this compound are not extensively documented, its structure is analogous to amines used in asymmetric catalysis. princeton.edu Derivatives of this compound could be designed to act as chiral ligands for transition-metal catalysts or as organocatalysts for reactions such as asymmetric aza-Michael additions. nih.gov The development of chiral reagents like N-tert-butanesulfinamide has revolutionized the asymmetric synthesis of amines, highlighting the importance of chiral amine-based structures in modern chemistry. yale.eduresearchgate.net
Development of Functionalized Derivatives for Chemical Probes
This compound serves as an excellent scaffold for the development of functionalized derivatives that can be used as chemical probes. Chemical probes are small molecules designed to interact with biological targets like proteins or nucleic acids to study their function.
The structure of this compound offers several points for modification:
The Aromatic Ring: The 4-methoxyphenyl (B3050149) group can be further functionalized. For example, researchers have synthesized fatty acid amides of 4-methoxybenzylamine to create molecules with antimicrobial properties and the ability to bind to DNA. nih.gov
The Amine Nitrogen: The secondary amine can be converted into various other functional groups, such as amides or sulfonamides, to tune the molecule's properties. ontosight.ai
By attaching reporter groups (like fluorophores) or other bioactive moieties, derivatives of this compound could be developed into probes for biochemical assays, imaging, or as leads for drug discovery.
Table 2: Examples of Functionalized Derivatives Based on the 4-Methoxybenzylamine Scaffold
| Derivative Class | Example Compound | Research Application | Source |
|---|---|---|---|
| Amides | N-(4-methoxybenzyl)undec-10-enamide | Antimicrobial agent, DNA binding studies | nih.gov |
| Amides | N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide | Building block for complex molecules, biochemical probe |
Potential in Materials Science Research
The application of this compound and its derivatives extends into the realm of materials science. The compound's combination of an aromatic ring and a polar amine group suggests its potential use in creating functional materials.
Amine-containing compounds are often used to functionalize surfaces, altering their chemical and physical properties. It is conceivable that this compound could be used to modify the surfaces of nanoparticles or polymers. The 4-methoxybenzyl group can engage in π-stacking interactions, while the amine functionality provides a site for hydrogen bonding or further chemical reaction. These interactions are crucial for the self-assembly of molecules and the formation of ordered structures, such as thin films or monolayers. The general utility of 4-methoxybenzylamine as an important intermediate suggests its broad applicability in various chemical fields, including materials science. chemicalbook.com Future research may explore the incorporation of this chiral amine into polymer backbones to create chiral polymers with unique optical or recognition properties.
Future Research Directions and Emerging Paradigms for N 4 Methoxybenzyl Butan 2 Amine
Development of Sustainable and Green Synthetic Methodologies
The synthesis of N-(4-Methoxybenzyl)butan-2-amine, traditionally achieved through methods like reductive amination of 4-(4-methoxyphenyl)butan-2-one, is ripe for innovation with a focus on green chemistry. youtube.comorganic-chemistry.orgtandfonline.com Future research will likely pivot towards more sustainable and atom-economical synthetic routes.
One promising avenue is the advancement of biocatalysis . The use of enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign alternative to traditional chemical reductants. mdpi.comnih.gov These enzymatic methods can lead to the synthesis of chiral amines with high enantiomeric excess, a crucial aspect for pharmaceutical applications. acs.orgnih.govhims-biocat.eu Research in this area could focus on discovering or engineering novel enzymes with enhanced stability and substrate scope, specifically tailored for the synthesis of this compound and its analogues.
Another key area is the exploration of photoredox and electrochemical catalysis . These methods utilize light or electricity to drive chemical reactions, often under mild conditions and with high efficiency. virginia.edunih.govacs.org The development of photoredox-catalyzed C-N bond forming reactions could provide a novel and sustainable pathway to this compound, minimizing the use of harsh reagents and reducing waste. nih.govacs.org
| Synthetic Method | Advantages | Potential for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comnih.gov | Direct asymmetric synthesis of chiral this compound. acs.orgnih.gov |
| Photoredox Catalysis | Use of renewable energy (light), high atom economy, mild conditions. virginia.edu | Novel C-N bond formation strategies, potential for late-stage functionalization. nih.govacs.org |
| Electrochemical Synthesis | Avoids stoichiometric reagents, potential for process automation. virginia.edu | Green alternative to traditional reductive amination. |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is critical, especially its chiral properties. Future research will benefit from the application of advanced spectroscopic and crystallographic techniques.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are poised to play a significant role. researchgate.net Methods such as chiral derivatization followed by multinuclear NMR (e.g., ¹⁹F NMR) can be powerful tools for determining the enantiomeric excess and absolute configuration of chiral amines like this compound. nih.govfrontiersin.orgacs.org Recent developments in direct chirality detection by NMR, which eliminate the need for derivatizing agents, could streamline the characterization process significantly. theanalyticalscientist.com
X-ray crystallography remains the gold standard for unambiguous structure determination. mdpi.com Obtaining the crystal structure of this compound would provide precise information on bond lengths, angles, and conformation, which is invaluable for computational modeling and understanding its interactions with biological targets. Furthermore, techniques like low-frequency Raman spectroscopy are emerging as novel methods for characterizing crystal chirality and polymorphism. nih.gov
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and development in several ways.
ML models can be trained to predict reaction outcomes and optimize synthetic routes . acs.orgneurips.ccnips.cc By analyzing vast datasets of chemical reactions, AI algorithms can suggest the most efficient and sustainable pathways for the synthesis of this compound and its derivatives. This can significantly reduce the time and resources spent on empirical trial-and-error experimentation.
Furthermore, ML can be employed to predict the physicochemical and biological properties of novel derivatives. acs.orgnih.gov By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), researchers can computationally screen virtual libraries of compounds based on the this compound scaffold to identify candidates with desired characteristics, such as enhanced biological activity or improved pharmacokinetic profiles.
| AI/ML Application | Description | Impact on this compound Research |
| Reaction Prediction | Algorithms predict the products and yields of chemical reactions. acs.orgneurips.ccnips.cc | Faster and more efficient synthesis of new derivatives. |
| Property Prediction | Models forecast physicochemical and biological properties. acs.orgnih.gov | Rational design of compounds with desired characteristics. |
| De Novo Design | Generative models propose novel molecular structures. | Exploration of new chemical space around the core scaffold. |
Deeper Elucidation of Mechanistic Pathways
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should focus on detailed mechanistic studies of its formation and subsequent reactions.
For instance, the reductive amination process used in its synthesis involves the formation of an imine intermediate followed by reduction. youtube.comorganic-chemistry.org Detailed kinetic and computational studies can provide deeper insights into the rate-determining steps and the role of catalysts, enabling the development of more efficient catalytic systems.
Similarly, understanding the mechanisms of C-N bond activation in derivatives of this compound can open up new avenues for its functionalization. acs.orgnih.gov Techniques such as in-situ spectroscopy and computational modeling can be employed to identify and characterize reactive intermediates, such as radical cations, which are often involved in photoredox-catalyzed reactions. acs.org
Exploration of Novel Chemical Transformations and Reactivities
The chemical reactivity of this compound is not yet fully explored. Future research is expected to uncover novel chemical transformations that can expand its synthetic utility.
One area of interest is the photoredox-catalyzed dealkylation and functionalization of the benzyl (B1604629) group. nih.govorganic-chemistry.org This would allow for the selective removal of the N-benzyl protecting group under mild conditions or its transformation into other functional groups, providing access to a wider range of derivatives. nih.gov
Another promising direction is the development of new C-C and C-N bond-forming reactions using this compound or its derivatives as building blocks. acs.org For example, its use in multicomponent reactions or as a directing group in C-H activation reactions could lead to the efficient construction of complex molecular architectures.
Expansion of Biological Probe Development
The development of fluorescent probes for the detection of biologically relevant species is a rapidly growing field. nih.govnih.gov The N-(4-methoxybenzyl) group, with its specific electronic properties, makes this compound an interesting scaffold for the design of new biological probes.
Future research could focus on incorporating this moiety into fluorophores to create sensors for specific analytes, such as metal ions, reactive oxygen species, or enzymes. rsc.org The amine group can serve as a recognition site or a trigger for a fluorescence response upon interaction with the target molecule. The development of a library of such probes could be a powerful tool for disease diagnosis and for studying biological processes in real-time. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
